2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Description

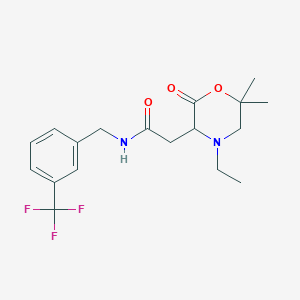

This compound features a morpholin-2-one core substituted at the 4-position with an ethyl group and at the 6-position with two methyl groups. The acetamide side chain is linked to a 3-(trifluoromethyl)benzyl group. Synthesized via a three-step process—alkylation, ester cleavage, and amide coupling—it was optimized for antifungal activity and plasma stability . Key attributes include:

- Antifungal Activity: Broad-spectrum efficacy against Candida, Aspergillus, molds, and dermatophytes .

- Plasma Stability: The 6,6-dimethyl substitution significantly enhances metabolic stability compared to earlier derivatives .

- In Vivo Efficacy: Demonstrated a significant reduction in C. albicans fungal load in murine models .

Properties

IUPAC Name |

2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O3/c1-4-23-11-17(2,3)26-16(25)14(23)9-15(24)22-10-12-6-5-7-13(8-12)18(19,20)21/h5-8,14H,4,9-11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDANNXONDIOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC(=O)C1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312607-81-0 | |

| Record name | 2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic compound belonging to the class of morpholine derivatives. It has garnered attention for its broad-spectrum antifungal activity , particularly against various strains of fungi, including Candida and Aspergillus species. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a morpholine ring with several modifications that enhance its biological activity:

- Molecular Formula : C₁₄H₁₈F₃N₃O₂

- Molecular Weight : Approximately 350.37 g/mol

- Key Functional Groups :

- Morpholine ring

- Ketone group at position 2

- Ethyl group at position 4

- Trifluoromethylbenzyl group attached to the nitrogen atom

The presence of the trifluoromethyl group increases lipophilicity, which may enhance the compound's ability to penetrate biological membranes and exert its effects.

The antifungal mechanism of this compound primarily involves:

- Inhibition of Cell Wall Synthesis : The compound likely disrupts the synthesis of critical components in fungal cell walls, leading to cell lysis.

- Interference with Metabolic Pathways : It may inhibit key enzymes involved in metabolic pathways essential for fungal survival.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits potent antifungal activity against various strains:

| Fungal Strain | Activity (MIC in µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 1.0 |

| Dermatophytes | 0.8 |

These results indicate that the compound is effective at low concentrations, suggesting a high potency as an antifungal agent .

Case Studies

- In Vivo Efficacy : A murine model of systemic Candida albicans infection showed significant reduction in fungal load in kidneys after treatment with the compound. This highlights its potential for therapeutic use in systemic fungal infections .

- Stability Improvement : Modifications to the original morpholine structure improved plasmatic stability while maintaining antifungal efficacy, addressing previous limitations observed in earlier derivatives .

Research Findings

Recent studies have focused on optimizing the structure of morpholine derivatives to enhance their biological activity:

- The introduction of a gem-dimethyl group at the 6-position significantly improved stability and maintained antifungal activity against a range of fungi .

- Further optimization led to derivatives exhibiting broad-spectrum antifungal properties, reinforcing the potential for developing new therapeutics targeting resistant fungal strains .

Comparison with Similar Compounds

Substituent Variations on the Morpholin-2-One Core

Variations in the Benzyl Acetamide Side Chain

Structure-Activity Relationship (SAR) Insights

- Morpholinone Core Modifications: The 4-ethyl group optimizes hydrophobic interactions with fungal targets, while bulkier substituents (e.g., acetyl) reduce potency . The 6,6-dimethyl substitution is critical for blocking oxidative metabolism, improving plasma half-life .

- Benzyl Group Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.